molecular formula C12H24ClN3 B12348548 [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine CAS No. 1856085-85-2

[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine

Katalognummer: B12348548
CAS-Nummer: 1856085-85-2
Molekulargewicht: 245.79 g/mol
InChI-Schlüssel: XRJOQCPMBZIZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with pentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of [(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

1856085-85-2

Molekularformel

C12H24ClN3

Molekulargewicht

245.79 g/mol

IUPAC-Name

N-[(1-propan-2-ylpyrazol-3-yl)methyl]pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H23N3.ClH/c1-4-5-6-8-13-10-12-7-9-15(14-12)11(2)3;/h7,9,11,13H,4-6,8,10H2,1-3H3;1H

InChI-Schlüssel

XRJOQCPMBZIZRQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNCC1=NN(C=C1)C(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.